3-amino-N-methylbutanamide hydrochloride
Description
3-Amino-N-methylbutanamide hydrochloride is a substituted amide compound featuring a primary amine group and a methyl-substituted amide moiety. The compound’s physicochemical properties, such as solubility and stability, are influenced by its polar amide group and hydrochloride salt form, which enhance water solubility compared to free bases .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-N-methylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(6)3-5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFXRFCVFZOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332531-66-4 | |
| Record name | 3-amino-N-methylbutanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-amino-N-methylbutanamide hydrochloride with key analogs identified in the evidence:
*Note: Data for this compound are inferred from structural analogs.
Key Differences and Implications
Functional Groups: Amide vs. Ester: Amide-containing analogs (e.g., ) exhibit higher chemical stability and slower hydrolysis compared to ester derivatives (), which are prone to enzymatic cleavage . Carboxylic Acid vs. Amide: The zwitterionic nature of 3-(methylamino)butanoic acid HCl () results in pH-dependent solubility, unlike the consistently polar amide derivatives .
Substituent Effects: Alkyl Chain Length: The butyl group in 3-amino-N-butyl-N-methylpropanamide HCl () increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility . Aromatic vs. Aliphatic: META AMINO ACETANILIDE HCL () contains an aromatic ring, enabling π-π interactions in dye chemistry, unlike aliphatic analogs .
Stereochemistry :
Pharmacological and Industrial Relevance
- Drug Intermediates: Ethyl 3-methyl-3-(methylamino)butanoate HCl () serves as a prodrug backbone due to its ester group, which improves bioavailability .
- Analytical Methods : Techniques like RP-HPLC () and spectrophotometry () are critical for quantifying hydrochloride salts in formulations .
Q & A
Q. What methodologies assess the compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?
- Methodological Answer : Conduct forced degradation studies:
- Thermal stability : Heat at 60–80°C for 24–72 hours; monitor via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products (LC-MS).
- Oxidative stability : Treat with H2O2 (3% v/v) and track peroxide adducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
